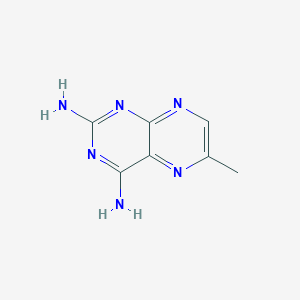
6-Méthylptéridine-2,4-diamine
Vue d'ensemble
Description
6-Methylpteridine-2,4-diamine belongs to the class of organic compounds known as pteridines and derivatives . These compounds are polycyclic aromatic structures containing a pteridine moiety, which consists of a pyrimidine fused to a pyrazine ring, forming pyrimido(4,5-b)pyrazine .
Synthesis Analysis
Research by Hermann Traub and Wolfgang Pfleiderer describes the synthesis of 6-substituted 2,4-diaminopteridines and pterins . These compounds were synthesized through nucleophilic displacement reactions at the side chain of 6-bromomethyl-2,4-diaminopteridine and 6-bromomethylpterin using various types of nucleophiles (such as oxygen, nitrogen, and sulfur nucleophiles). Acid and base hydrolyses facilitated the conversion of 2,4-diaminopteridines into the corresponding pterins. Acylations occurred at both the amino and functional groups in the side chain. Additionally, a versatile amino group protection strategy involved transforming it into the N,N-dimethylaminomethyliminofunction by amide-acetals, allowing subsequent selective acylations at the side chain .
Molecular Structure Analysis
The molecular formula of 6-Methylpteridine-2,4-diamine is C₇H₈N₆ . It consists of a bicyclic structure with a pteridine core. The nitrogen atoms in the pteridine ring play a crucial role in its reactivity and biological activity .
Applications De Recherche Scientifique
Développement de méthodes bioanalytiques
“6-Méthylptéridine-2,4-diamine” a été mentionnée comme une molécule rapporteuse hautement fluorescente dans le développement de méthodes bioanalytiques . Cela suggère son utilisation dans les essais et les tests diagnostiques où sa fluorescence peut être utilisée pour détecter ou quantifier d'autres substances.
Synthèse pharmaceutique
Le composé a été référencé dans la synthèse de produits pharmaceutiques, tels que le méthotrexate , indiquant son rôle d'intermédiaire ou de réactif dans les processus de fabrication de médicaments.
Recherche chimique
Il peut servir de matière première ou d'intermédiaire pour des réactions chimiques dans des études de recherche explorant de nouvelles voies de synthèse ou des propriétés chimiques .
Mécanisme D'action
Target of Action
It belongs to the class of organic compounds known as pteridines and derivatives . These compounds contain a pteridine moiety, which consists of a pyrimidine fused to a pyrazine ring to form pyrimido(4,5-b)pyrazine . Pteridines and their derivatives are often involved in a wide range of biological functions, including cellular metabolism and enzymatic catalysis.
Analyse Biochimique
Biochemical Properties
6-Methylpteridine-2,4-diamine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the folate metabolism pathway, such as dihydrofolate reductase. This interaction is crucial as it can influence the synthesis of nucleotides and amino acids, which are essential for cell growth and division . Additionally, 6-Methylpteridine-2,4-diamine can act as a substrate or inhibitor for various enzymes, thereby modulating their activity and affecting metabolic flux.
Cellular Effects
The effects of 6-Methylpteridine-2,4-diamine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 6-Methylpteridine-2,4-diamine can modulate the levels of diamines and polyamines, which are critical for cell proliferation and differentiation . This modulation can lead to changes in gene expression profiles and alterations in metabolic pathways, ultimately affecting cell function and viability.
Molecular Mechanism
At the molecular level, 6-Methylpteridine-2,4-diamine exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. For example, its interaction with dihydrofolate reductase can inhibit the enzyme’s activity, leading to reduced synthesis of tetrahydrofolate and subsequent nucleotide depletion . This inhibition can result in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methylpteridine-2,4-diamine can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 6-Methylpteridine-2,4-diamine has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Methylpteridine-2,4-diamine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . In some cases, high doses of 6-Methylpteridine-2,4-diamine have been associated with toxic effects, including oxidative stress and cellular damage. These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic settings.
Metabolic Pathways
6-Methylpteridine-2,4-diamine is involved in several metabolic pathways, particularly those related to folate metabolism. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, influencing the synthesis of nucleotides and amino acids . These interactions can affect metabolic flux and the levels of various metabolites, ultimately impacting cellular function and growth.
Transport and Distribution
Within cells and tissues, 6-Methylpteridine-2,4-diamine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of 6-Methylpteridine-2,4-diamine is critical for its function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can influence energy metabolism and oxidative stress responses.
Propriétés
IUPAC Name |
6-methylpteridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c1-3-2-10-6-4(11-3)5(8)12-7(9)13-6/h2H,1H3,(H4,8,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNAKLLYSPINFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221061 | |
| Record name | 2,4-Pteridinediamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
708-74-7 | |
| Record name | 6-Methyl-2,4-diaminopteridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC79658 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pteridinediamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHYL-2,4-DIAMINOPTERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ8EW47RCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-Diamino-6-methylpteridine in relation to methotrexate?
A: 2,4-Diamino-6-methylpteridine has been identified as an impurity in parenteral methotrexate dosage forms. [] While methotrexate itself is an antineoplastic drug used in chemotherapy, the presence of 2,4-Diamino-6-methylpteridine, along with other impurities, raises concerns about potential effects on treatment efficacy and patient safety, especially at high doses. []
Q2: How does 2,4-Diamino-6-methylpteridine interact with bacteria and radiation?
A: Research suggests that 2,4-Diamino-6-methylpteridine, along with other folic acid analogs, can sensitize bacteria to ionizing radiation. [] This sensitization is most effective when the compound is present during irradiation and can be counteracted by cysteine or cysteamine. [] The mechanism of action appears to be related to folic acid antagonism, although the precise details require further investigation. []
Q3: What can you tell me about the stereochemistry of 2,4-Diamino-6-methylpteridine reduction?
A: Catalytic reduction of 2,4-diamino-7-deuterio-6-(partial)trideuteriomethylpteridine with hydrogen yields a 1:1 mixture of cis and trans isomers of 2,4-diamino-7-deuterio-6-(partial)trideuteriomethyl-5,6,7,8-tetrahydropteridine. [] This contrasts with the reduction of the related 6,7-dimethylpterin, which proceeds stereospecifically to form only the cis isomer of the tetrahydro derivative. [] The stereochemical outcome of the reduction was determined using 1H NMR spectroscopy. []
Q4: Are there any studies on how the structure of 2,4-Diamino-6-methylpteridine relates to its activity?
A: While studies directly investigating the structure-activity relationship of 2,4-Diamino-6-methylpteridine are limited within the provided research, a study on methotrexate binding to Escherichia coli dihydrofolate reductase offers some insights. [] This study used 2,4-Diamino-6-methylpteridine as a simplified model for methotrexate and found that protonation at the N-1 position and interaction with Aspartic acid 27 of the enzyme are crucial for binding. [] This information, while focused on methotrexate, could provide a starting point for understanding the structural features influencing the activity of 2,4-Diamino-6-methylpteridine.
Q5: How were the different 2,4-Diamino-6-methylpteridine derivatives characterized?
A: Researchers employed a variety of techniques to characterize 2,4-Diamino-6-methylpteridine and its derivatives. 13C and 1H NMR spectroscopy were instrumental in confirming the identity and position of 13C labels in specifically labeled compounds. [] Additionally, UV and NMR spectroscopy, along with pKa measurements, were used to characterize the structure and properties of synthesized derivatives, including O-glycosides. []
Q6: Can you provide the molecular formula and weight of 2,4-Diamino-6-methylpteridine?
A6: The molecular formula for 2,4-Diamino-6-methylpteridine is C7H9N6. Its molecular weight is 177.19 g/mol.
Q7: Were there any efforts to synthesize specific derivatives of 2,4-Diamino-6-methylpteridine?
A: Yes, researchers successfully synthesized a series of 18 derivatives of 2,4-Diamino-6-methylpteridine through nucleophilic displacement reactions starting from 6-(bromomethyl)-2,4-pteridinediamine. [] These derivatives were intended for antileukemic activity screening, but unfortunately, none exhibited the desired activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)

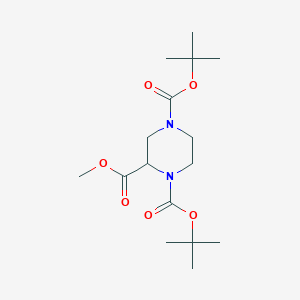
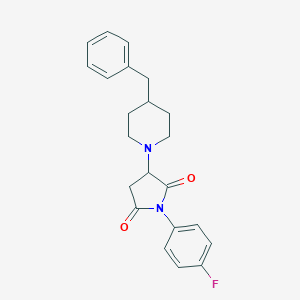
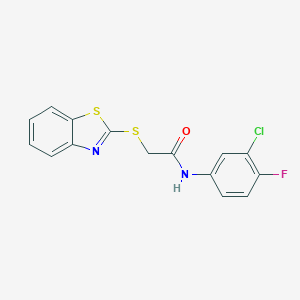
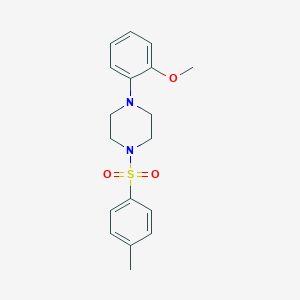
![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)
![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)

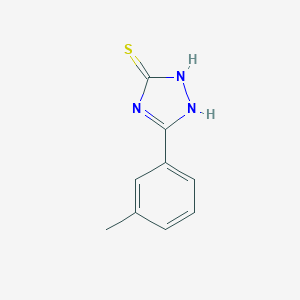
![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)
![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)
